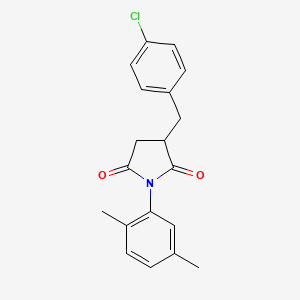![molecular formula C15H13ClINOS B5227065 N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide, commonly known as CIT, is a small molecule that has been extensively studied for its potential applications in scientific research. CIT is a radiolabeled compound that can be used for imaging studies in vivo, as well as in vitro assays to study various biological processes.
Applications De Recherche Scientifique
CIT has been used extensively in scientific research for imaging studies in vivo. It is a radiolabeled compound that can be detected using positron emission tomography (PET) imaging. CIT has been used to study various biological processes such as dopamine transporter binding, serotonin transporter binding, and sigma receptor binding. It has also been used to study the effects of drugs on these processes, as well as to study the progression of various diseases such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
CIT binds to specific receptors in the brain, including dopamine transporters, serotonin transporters, and sigma receptors. By binding to these receptors, CIT can be used to study the function of these receptors in various biological processes. Additionally, CIT can be used to study the effects of drugs on these receptors, as well as to study the progression of various diseases that affect these receptors.
Biochemical and Physiological Effects:
CIT has been shown to have a high affinity for dopamine transporters, making it a useful compound for studying dopamine-related processes in the brain. It has also been shown to have a high affinity for serotonin transporters and sigma receptors, making it useful for studying these processes as well. CIT has been used to study the effects of drugs on these processes, as well as to study the progression of various diseases that affect these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CIT is its high purity and high specific activity, which makes it an ideal compound for scientific research applications. Additionally, CIT is a radiolabeled compound, which allows for imaging studies in vivo. However, one limitation of CIT is its short half-life, which limits its use in long-term studies. Additionally, CIT is a costly compound, which can limit its use in some labs.
Orientations Futures
There are many future directions for the use of CIT in scientific research. One area of interest is the use of CIT to study the effects of drugs on dopamine, serotonin, and sigma receptors. Additionally, CIT could be used to study the progression of various diseases that affect these receptors, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new radiolabeled compounds that can be used for imaging studies in vivo. Overall, CIT is a valuable compound for scientific research, and its potential applications are vast.
Méthodes De Synthèse
The synthesis of CIT involves the reaction of 2-iodobenzoyl chloride with 4-chlorophenylthioethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of CIT has been optimized to yield high purity and high specific activity, making it an ideal compound for scientific research applications.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHDLNAPWNJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)

![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)
![5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5227084.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)